

# The Synthetic Retinoid EINECS 259-760-9 (Fenretinide): A Comprehensive Technical Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **EINECS 259-760-9**

Cat. No.: **B8706398**

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, History, and Mechanism of Action of Fenretinide (4-HPR)

## Abstract

**EINECS 259-760-9**, chemically known as N-(4-hydroxyphenyl)retinamide (Fenretinide or 4-HPR), is a synthetic derivative of vitamin A (retinol) that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology.<sup>[1]</sup> This technical guide provides a comprehensive overview of the discovery, history, and multifaceted mechanism of action of Fenretinide. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental insights and a summary of key quantitative data from preclinical and clinical investigations.

## Discovery and History

Fenretinide was first synthesized in the late 1960s by Robert J. Gander at the pharmaceutical company Johnson & Johnson.<sup>[2]</sup> Initially, the compound was investigated for dermatological applications, a common therapeutic area for retinoids. However, Fenretinide proved to be inactive in the intended dermatology assays, leading to the abandonment of its development for this purpose by the company.<sup>[2]</sup>

The trajectory of Fenretinide research shifted dramatically following the discovery by Ted Breitman at the National Institutes of Health (NIH) that retinoic acid could induce differentiation in leukemia cells.<sup>[2]</sup> This pivotal finding sparked interest in the broader application of retinoids in cancer therapy. Subsequently, Johnson & Johnson transferred the rights and inventory of Fenretinide to the National Cancer Institute (NCI) for further investigation in oncology.<sup>[2]</sup>

Early preclinical studies conducted by the NCI in the 1970s revealed Fenretinide's efficacy in preventing various cancers in animal models, including breast, lung, bladder, and prostate cancer.<sup>[2]</sup> A notable Italian clinical trial involving thousands of high-risk pre-menopausal women demonstrated its potential in breast cancer prevention.<sup>[2]</sup> Despite these promising results, the clinical development of Fenretinide has been hampered by its poor oral bioavailability, which limits the achievable plasma concentrations necessary for therapeutic efficacy.<sup>[3]</sup>

## Physicochemical Properties and Synthesis

Fenretinide is a synthetic analog of all-trans-retinoic acid (ATRA).<sup>[4]</sup> The key structural difference lies in the replacement of the terminal carboxylic acid group of ATRA with an N-(4-hydroxyphenyl)amide group.<sup>[2]</sup> This modification significantly alters its biological properties, leading to a unique mechanism of action and a favorable toxicity profile compared to other retinoids.<sup>[4]</sup>

While the initial synthesis was performed in the late 1960s, various methods for its preparation and the synthesis of its analogs have since been described in the scientific literature. A common approach involves the reaction of all-trans-retinoic acid with 4-aminophenol.

## Mechanism of Action

Fenretinide exhibits a complex and multifaceted mechanism of action that distinguishes it from other retinoids. It can induce cell death through both retinoid acid receptor (RAR)-dependent and -independent pathways.<sup>[5][6]</sup>

## Receptor-Independent Induction of Apoptosis

A primary mechanism of Fenretinide's anticancer activity is the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the accumulation of ceramides.<sup>[1][2]</sup>

- Reactive Oxygen Species (ROS) Generation: Fenretinide treatment leads to an increase in intracellular ROS levels.<sup>[6]</sup> This oxidative stress triggers downstream signaling cascades that culminate in apoptosis. The generation of ROS appears to be a critical and early event in Fenretinide-induced cell death.<sup>[7]</sup>
- Ceramide Accumulation: The compound has been shown to cause the buildup of ceramide, a pro-apoptotic lipid second messenger, in tumor cells.<sup>[1]</sup>

## Receptor-Dependent Pathways

While its receptor-independent actions are prominent, Fenretinide also interacts with nuclear retinoid receptors. It is a highly selective activator of specific RAR subtypes, particularly RAR $\gamma$  and to a lesser extent RAR $\beta$ , while showing minimal activity with RAR $\alpha$  and retinoid X receptors (RXRs) in transactivation assays.<sup>[8]</sup> This selective receptor activation likely contributes to its specific biological effects and favorable safety profile.<sup>[8]</sup>

## Other Mechanisms

Fenretinide has also been shown to:

- Inhibit Angiogenesis: It can modulate growth factors and their receptors that are associated with angiogenesis, the formation of new blood vessels that supply tumors.<sup>[5]</sup>
- Modulate Signaling Kinases: Studies have indicated that Fenretinide can perturb various signaling kinases involved in cell growth and invasion, such as the JNK signaling cascade.<sup>[9]</sup>
- Inhibit mTOR: It can suppress the activity of both mTORC1 and mTORC2 complexes, which are key regulators of cell growth and proliferation.<sup>[6]</sup>

The following diagram illustrates the key signaling pathways involved in Fenretinide's mechanism of action.



[Click to download full resolution via product page](#)

Caption: Key signaling pathways of Fenretinide.

## Quantitative Data from Clinical Trials

Numerous clinical trials have investigated the safety and efficacy of Fenretinide in various cancers and other conditions. The following tables summarize key quantitative data from some of these studies.

Table 1: Phase I Clinical Trial Data for High-Dose Oral Fenretinide[10]

| Patient Population | Dose Range (mg/m <sup>2</sup> /day) | Maximum Tolerated Dose (MTD)                                          | Key Toxicities                                                                                                | Achieved Plasma Levels (μM) |
|--------------------|-------------------------------------|-----------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|-----------------------------|
| Adults             | 500 - 3,400                         | Not reached                                                           | Grade 1/2 dry skin, Grade 1/2 nyctalopia                                                                      | 9 - 10                      |
| Children           | 350 - 3,300                         | Not reached (Recommended Phase II dose ~2,500 mg/m <sup>2</sup> /day) | Increased intracranial pressure (idiosyncratic), hypoalbuminemia, a, hypophosphatemia, elevated transaminases | 3 - 8                       |

Table 2: Phase II Clinical Trial in Advanced Breast Cancer and Melanoma[11]

| Cancer Type            | Number of Patients | Dosing Regimen       | Objective Response Rate |
|------------------------|--------------------|----------------------|-------------------------|
| Advanced Breast Cancer | 15                 | 200 mg/day (initial) | 0%                      |
| Advanced Melanoma      | 16                 | 200 mg/day (initial) | 0%                      |

Table 3: Phase II Chemoprevention Trial in Oral Pre-Malignant Lesions[12]

| Patient Population             | Dosing Regimen                                                          | Objective Response Rate    |
|--------------------------------|-------------------------------------------------------------------------|----------------------------|
| Patients with oral leukoplakia | 900 mg/m <sup>2</sup> twice daily, days 1-7, every 3 weeks for 4 cycles | 20% (3 out of 15 patients) |

## Experimental Protocols

## Preparation of Hydrophilic Fenretinide Nanoparticles

This protocol describes a method to enhance the solubility of Fenretinide, a significant challenge in its clinical application.[\[13\]](#)

**Objective:** To prepare and characterize hydrophilic nanoparticle formulations of Fenretinide.

### Materials:

- Fenretinide (4-HPR)
- Polyvinylpyrrolidone (PVP)
- Methanol
- Dichloromethane
- Deionized water

### Procedure:

- Dissolve both Fenretinide and PVP in a 2:23 (v/v) mixture of methanol and dichloromethane. Ratios of PVP to Fenretinide of 3:1, 4:1, and 5:1 can be used.
- Remove the solvents by rotary evaporation at 80°C and 100 RPM to obtain a thin film of Fenretinide and PVP.
- Reconstitute the thin film with 3.0 mL of deionized water.
- Sonicate the suspension using a bath sonicator to ensure complete recovery of the material, forming the nanoparticle formulation.

The following workflow diagram illustrates this process.



[Click to download full resolution via product page](#)

Caption: Workflow for preparing Fenretinide nanoparticles.

## Assessment of ROS Generation in Cervical Carcinoma Cells

This protocol outlines a method to quantify the induction of ROS by Fenretinide in a cancer cell line.[\[14\]](#)

**Objective:** To determine if Fenretinide treatment increases the levels of reactive oxygen species in cervical carcinoma cells.

**Materials:**

- Human cervical carcinoma C33A cells
- Cell culture medium
- Fenretinide (4-HPR)
- 2',7'-Dichlorofluorescin diacetate (DCFH-DA)
- Phosphate-buffered saline (PBS)
- Fluorometer or fluorescence microscope

**Procedure:**

- Culture C33A cells to the desired confluence in appropriate cell culture plates.
- Pre-incubate the cells with 10  $\mu$ M DCFH-DA in serum-free medium for 30 minutes. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.
- Wash the cells with PBS to remove excess DCFH-DA.
- Treat the cells with varying concentrations of Fenretinide (e.g., 0, 0.4, 1, 3, 10  $\mu$ M) for a specified time (e.g., 1.5 hours).
- Measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a fluorometer or visualize and quantify using fluorescence microscopy. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

## Conclusion and Future Directions

Fenretinide (**EINECS 259-760-9**) is a synthetic retinoid with a rich history and a unique mechanism of action that holds significant promise for cancer therapy and chemoprevention. Its ability to induce apoptosis through receptor-independent pathways, primarily via ROS generation, sets it apart from other retinoids. Despite promising preclinical and early clinical findings, its development has been challenged by poor bioavailability.

Future research and development efforts should focus on:

- Improved Formulations: The development of novel delivery systems, such as nanoparticle formulations, is crucial to enhance the bioavailability and therapeutic efficacy of Fenretinide. [\[13\]](#)
- Combination Therapies: Investigating the synergistic effects of Fenretinide with other chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens.
- Expanded Clinical Trials: Further well-designed clinical trials are needed to fully elucidate the therapeutic potential of Fenretinide in various cancers and other diseases, potentially utilizing newer, more bioavailable formulations.

The continued exploration of this fascinating molecule may yet unlock its full potential in the fight against cancer and other diseases.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fenretinide - Wikipedia [en.wikipedia.org]
- 2. scitechdevelopment.com [scitechdevelopment.com]
- 3. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Radiosynthesis and Biological Evaluation of Fenretinide Analogues as Anticancer and Metabolic Syndrome-Preventive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydroxyphenyl retinamide is a highly selective activator of retinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fenretinide combines perturbation of signaling kinases, cell-extracellular matrix interactions and matrix metalloproteinase activation to inhibit invasion in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. escholarship.org [escholarship.org]
- 12. Phase II Chemoprevention Trial with High Dose Fenretinide for Oral Pre-Malignant Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [The Synthetic Retinoid EINECS 259-760-9 (Fenretinide): A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8706398#discovery-and-history-of-einecs-259-760-9>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)